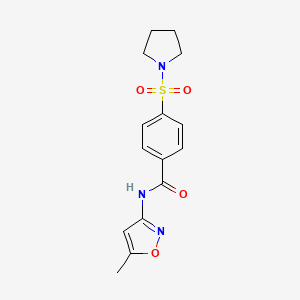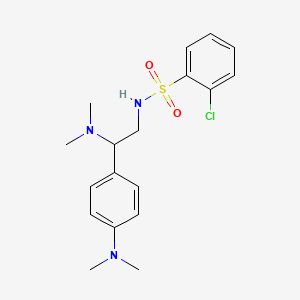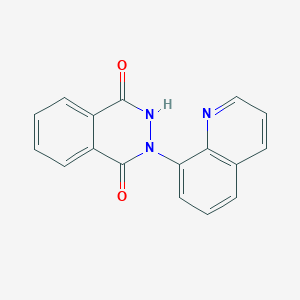![molecular formula C19H18ClN3O2S2 B2492650 (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 327076-19-7](/img/structure/B2492650.png)
(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals known for their potential biological activities, including anticancer properties. The interest in thiazolidinone derivatives, particularly those incorporating furan and piperazine rings, stems from their diverse pharmacological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the coupling of various amines with thiazolidinone moieties. Chandrappa et al. (2009, 2010) synthesized a series of novel thioxothiazolidin-4-one derivatives by coupling different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, demonstrating the compound's potential for anticancer therapy by inhibiting tumor growth and angiogenesis in mouse models (Chandrappa et al., 2009); (Chandrappa et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic methods, including IR, NMR, and Mass Spectra analysis, confirming the unique structure of thiazolidinone derivatives (S. Chandrappa et al., 2009).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in several chemical reactions, showcasing their versatility. For instance, they have been used to synthesize a range of compounds with potential as anticancer agents by exploiting their ability to interact with various biological targets (Chandrappa et al., 2009).
Applications De Recherche Scientifique
Anticancer and Antiangiogenic Effects
- Synthesis and Anticancer Properties : A study demonstrated the synthesis of novel thioxothiazolidin-4-one derivatives, exhibiting significant anticancer properties in in vivo models. These compounds, including variants similar to the specified chemical structure, were shown to inhibit tumor growth and angiogenesis in mouse models, suggesting potential as anticancer agents (Chandrappa et al., 2010).
- Cytotoxicity in Leukemia Cells : Another research found that thiazolidinone compounds containing furan moiety, similar to the specified chemical, exhibit significant antiproliferative activity in human leukemia cell lines. These compounds induced apoptosis, demonstrating their potential as anticancer agents (Chandrappa et al., 2009).
Antimicrobial and Antifungal Properties
- Antimicrobial Activities : Research on 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives, which include structural elements of the specified chemical, showed antimicrobial activity against various microorganisms. This indicates the potential use of such compounds in antimicrobial therapies (Başoğlu et al., 2013).
- Synthesis and Antimicrobial Screening : Another study synthesized similar thiazolidinone derivatives, evaluating their antimicrobial activity. The findings suggest potential applications in the development of new antimicrobial agents (Patel et al., 2012).
Pharmacological Evaluation
- Antidepressant and Antianxiety Activities : A study on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which shares a structural similarity, revealed antidepressant and antianxiety activities in animal models. This suggests the potential of such compounds in treating mental health disorders (Kumar et al., 2017).
Additional Research Applications
- Antinociceptive and Anti-inflammatory Properties : Research has shown that thiazolopyrimidine derivatives, structurally related to the specified compound, exhibit significant antinociceptive and anti-inflammatory activities, indicating their potential use in pain management and inflammatory conditions (Selvam et al., 2012).
Propriétés
IUPAC Name |
(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c20-14-3-1-4-15(11-14)22-8-6-21(7-9-22)13-23-18(24)17(27-19(23)26)12-16-5-2-10-25-16/h1-5,10-12H,6-9,13H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKXNOLUQAZACC-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)



![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)


![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)
